molecular formula C10H10N2O3 B8366997 2-(3,6-dihydro-2H-pyran-4-yl)-4-nitro-pyridine

2-(3,6-dihydro-2H-pyran-4-yl)-4-nitro-pyridine

Cat. No. B8366997
M. Wt: 206.20 g/mol
InChI Key: ROIGSZAZUDIHSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07273865B2

Procedure details

To a stirred solution of 7.00 g (44.2 mmol) 2-chloro-4-nitropyridine in 150 ml N,N-dimethylformamide were added 16.8 g (45.0 mmol) tributyl-(3,6-dihydro-2H-pyran-4-yl)stannane, 3.72 g (5.30 mmol) bis(triphenylphosphine)palladium(II) chloride, 6.95 g (26.5 mmol) triphenylphosphine, 15.0 g (353 mmol) lithium chloride and 0.97 g (4.42 mmol) 2,6-di-tert-butyl-p-cresol. The mixture was heated at 100° C. for 4 h and then cooled to room temperature and concentrated in vacuo. Flash chromatography (heptane/ethyl acetate 9/1 then ethyl acetate) afforded 2.10 g (23%) 2-(3,6-dihydro-2H-pyran-4-yl)-4-nitro-pyridine as an orange solid. ES-MS m/e (%): 207 (M+H+, 100).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
6.95 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0.97 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3.72 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][N:3]=1.C([Sn](CCCC)(CCCC)[C:16]1[CH2:17][CH2:18][O:19][CH2:20][CH:21]=1)CCC.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Cl-].[Li+].C(C1C(O)=C(C(C)(C)C)C=C(C)C=1)(C)(C)C>CN(C)C=O.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[O:19]1[CH2:18][CH:17]=[C:16]([C:2]2[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][N:3]=2)[CH2:21][CH2:20]1 |f:3.4,^1:74,93|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)[N+](=O)[O-]
Name
Quantity
16.8 g
Type
reactant
Smiles
C(CCC)[Sn](C=1CCOCC1)(CCCC)CCCC
Name
Quantity
6.95 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
15 g
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
0.97 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
3.72 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
O1CCC(=CC1)C1=NC=CC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 23%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.